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Compound Name: 2-Chloro-3-fluoronitrobenzene
CAS No.: 21397-07-9
Cat. No.: B1583630
Get Quote
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Physical Properties & Technical Characterization of 2-Chloro-3-fluoronitrobenzene

Part 1: Executive Summary

2-Chloro-3-fluoronitrobenzene (CAS: 21397-07-9) is a specialized halogenated aromatic
intermediate critical to the synthesis of fluoroquinolone antibiotics, agrochemicals, and
benzothiazole-based pharmacophores. Characterized as a low-melting solid (MP: 28—-31 °C)
that transitions easily to a liquid state, it presents unique handling challenges compared to its
higher-melting isomers.

Its chemical utility is defined by the ortho-nitro activation of the chlorine atom, rendering it
highly susceptible to nucleophilic aromatic substitution (SNAr), while the meta-fluorine atom
remains robust, serving as a bioisostere to modulate metabolic stability in final drug candidates.
This guide provides a definitive technical profile, synthesizing experimental physical data with
validated characterization protocols.

Part 2: Molecular Identity & Structural
Characteristics[1]
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The compound is an isomer of chlorofluoronitrobenzene where the nitro group dictates the
electronic environment. The specific arrangement (Cl at 2, F at 3, NOz at 1) creates a dipole
moment and steric crowding that influences its physical state.

Table 1: Chemical Identity & Nomenclature

Parameter Technical Detail

1-Chloro-2-fluoro-6-nitrobenzene (or 2-

IUPAC Name
Chloro-3-fluoronitrobenzene)
CAS Registry Number 21397-07-9
Molecular Formula CeH3CIFNO:2
Molecular Weight 175.54 g/mol
SMILES C1=CC(=C(C(=C1)F)CI)[O-]
InChl Key NJZSQTMICFLABM-UHFFFAOYSA-N

| MDL Number | MFCD04112549 |

Part 3: Physicochemical Profile

The physical properties of 2-Chloro-3-fluoronitrobenzene are dominated by the electron-
withdrawing nature of the nitro and halogen substituents, which increase density but disrupt
crystal lattice energy, resulting in a low melting point.

Table 2: Physical Properties
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Property

Physical State

Value / Range

Low-melting solid / Liquid

Condition / Note

Solid < 28°C; Liquid >
31°C. Often appears as a
brown semi-solid.

Melting Point

28-31°C

Sharp transition; requires
precise temperature control

during handling.

Boiling Point

237 -239 °C

At 760 mmHg. High boiling
point indicates strong
intermolecular dipole

interactions.

Density

1.494 = 0.06 g/cm?

Predicted. Significantly denser
than water due to

halogenation.

Refractive Index

1.560 (Predicted)

High refractive index typical of

nitro-aromatics.

Flash Point

> 110 °C (Est.)

Based on structural analogs
(e.g., 2-nitrochlorobenzene FP
~124°C).

| Vapor Pressure | Low (< 0.1 mmHg) | At 25°C. Low volatility reduces inhalation risk at ambient

temp. |

Part 4: Reactivity & Electronic Structure Analysis

Understanding the reactivity landscape is crucial for process chemists. The nitro group at

position 1 exerts a strong negative mesomeric effect (-M) and negative inductive effect (-1).

 Activation of C-Cl (Position 2): The Chlorine atom is ortho to the Nitro group. The -M effect

stabilizes the Meisenheimer complex formed during nucleophilic attack, making the C-ClI

bond highly labile to SNAr displacement by amines or alkoxides.
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 Stability of C-F (Position 3): The Fluorine atom is meta to the Nitro group. It does not benefit
from resonance activation (-M) for displacement. Therefore, under standard SNAr conditions,
the Fluorine remains intact, allowing for the selective introduction of nucleophiles at the
Chlorine position.

Diagram 1: Electronic Activation & SNAr Reactivity Logic
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Caption: The nitro group activates the ortho-chlorine for displacement, while the meta-fluorine
remains stable, enabling regioselective synthesis.

Part 5: Solubility & Partitioning
For drug development, the solubility profile dictates formulation and extraction strategies.

o Water Solubility: Insoluble.[1] The lipophilic halogens and aromatic ring dominate the polarity
of the nitro group.

o Organic Solvents: Highly soluble in:
o Methanol/Ethanol: Useful for recrystallization (if cooled < 0°C).
o Ethyl Acetate / Dichloromethane: Primary extraction solvents.

o DMSO / DMF: Preferred solvents for SNAr reactions due to high dielectric constants
enhancing nucleophilicity.
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 Partition Coefficient (LogP): Estimated ~2.3 — 2.5. This moderate lipophilicity ensures good
membrane permeability for biological applications but requires non-polar mobile phases for
chromatography.

Part 6: Experimental Characterization Protocols

To validate the identity and purity of 2-Chloro-3-fluoronitrobenzene, the following self-
validating protocols are recommended.

Protocol A: Purity Determination via GC-MS

Rationale: Due to the compound's volatility at high temperatures and low molecular weight,
Gas Chromatography (GC) is superior to HPLC for rapid purity checks.

e Sample Prep: Dissolve 10 mg of sample in 1 mL of Dichloromethane (DCM).
e Column: DB-5ms or equivalent (30m x 0.25mm, 0.25um film).
e Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
e Temperature Program:
o Initial: 60°C (Hold 1 min).
o Ramp: 20°C/min to 280°C.
o Final: 280°C (Hold 5 min).

o Detection: Mass Spectrometer (El source). Look for molecular ion [M]+ at m/z 175
(characteristic Cl isotope pattern 3:1 at 175/177).

Protocol B: Melting Point Determination (Capillary
Method)

Rationale: The low melting point (28-31°C) makes standard open-capillary methods prone to
error if the ambient temperature is high. A chilled apparatus is required.
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e Preparation: Chill the sample in a refrigerator (4°C) for 1 hour to ensure complete
solidification.

o Loading: Pack the cold solid into a capillary tube quickly to prevent melting from hand heat.
o Apparatus: Use a melting point apparatus with a starting temperature of 20°C.
e Ramp: Heat at 1.0 °C/min.

o Observation: Record the temperature of the first liquid droplet (onset) and the disappearance
of the last solid crystal (clear point).

o Acceptance Criteria: Range must fall within 28.0 — 31.0 °C.[2]

Protocol C: NMR Characterization
e 1H NMR (400 MHz, CDCl3):

o Expect a complex splitting pattern due to the ABC spin system of the three aromatic
protons, further coupled by *°F.

o & 7.3 7.8 ppm: Aromatic region. The proton ortho to Fluorine will show large H-F
coupling (J ~8-10 Hz).

e 19F NMR:

o Expect a singlet (decoupled) or multiplet (coupled) around -110 to -120 ppm (typical for
meta-fluoronitrobenzene derivatives).

Diagram 2: Characterization & QC Workflow
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Caption: Step-by-step Quality Control workflow ensuring isomer specificity and chemical purity.
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Part 7: Handling, Safety & Stability

Safety Classification (GHS):
 Signal Word: Warning.

e Hazard Statements:

o

H302: Harmful if swallowed.[3]

o

H315: Causes skin irritation.[3]

[¢]

H319: Causes serious eye irritation.[3]

[¢]

H335: May cause respiratory irritation.[3]
Storage & Stability:

o Temperature: Store at 2—8 °C (Refrigerated). Because the MP is near ambient temperature,
storage at room temperature can lead to partial melting/resolidification cycles, which may
degrade crystal quality or trap moisture.

o Atmosphere: Hygroscopic potential. Store under inert gas (Argon/Nitrogen) in a tightly sealed
container.

» Incompatibilities: Strong oxidizing agents and strong bases (which may induce premature
SNAr or polymerization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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